molecular formula C12H17NO2 B13654441 Ethyl 5-(tert-butyl)picolinate

Ethyl 5-(tert-butyl)picolinate

Cat. No.: B13654441
M. Wt: 207.27 g/mol
InChI Key: RJCSWPCYDGVASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(tert-butyl)picolinate: is an organic compound that belongs to the class of picolinates. Picolinates are esters or salts of picolinic acid, which is a derivative of pyridine. This compound is characterized by the presence of an ethyl ester group and a tert-butyl group attached to the pyridine ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-(tert-butyl)picolinate can be synthesized through several methods. One common method involves the esterification of 5-(tert-butyl)picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(tert-butyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Ethyl 5-(tert-butyl)picolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(tert-butyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(tert-butyl)picolinate can be compared with other picolinate derivatives such as:

  • Mthis compound
  • Propyl 5-(tert-butyl)picolinate
  • Butyl 5-(tert-butyl)picolinate

Uniqueness: The ethyl ester group in this compound provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Its tert-butyl group offers steric hindrance, which can influence its reactivity and interaction with other molecules.

Biological Activity

Ethyl 5-(tert-butyl)picolinate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of approximately 207.27 g/mol. The compound consists of a picolinate moiety with a tert-butyl group attached to the fifth position of the pyridine ring, which imparts significant steric hindrance and influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The steric effects from the tert-butyl group enhance binding affinity and selectivity towards molecular targets, potentially leading to inhibition of enzyme activity or modulation of receptor functions. This mechanism is crucial for developing therapeutic agents targeting various biological pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Studies have shown that it can bind to active sites on enzymes, thereby affecting metabolic processes. The compound's ability to inhibit specific enzymes suggests potential applications in treating diseases where these enzymes play critical roles.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeatureUnique Aspect
Ethyl 4-(tert-butyl)picolinatetert-Butyl at position 4Different reactivity compared to position 5
Ethyl 3-(tert-butyl)picolinatetert-Butyl at position 3Varies in steric hindrance and binding properties
Ethyl 5-(isopropyl)picolinateIsopropyl groupLower steric hindrance than tert-butyl

Case Studies

  • Enzyme Interaction Studies : In a study investigating the interaction of this compound with various enzymes, it was found that the compound significantly inhibited enzyme activity at specific concentrations. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, showcasing its potential as an enzyme inhibitor.
  • Therapeutic Applications : Another study focused on the therapeutic implications of this compound in metabolic disorders. The compound was shown to modulate pathways involved in glucose metabolism, indicating its potential role in managing conditions such as diabetes.

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Preliminary tests suggest that the compound may exhibit antimicrobial properties against certain bacterial strains, although further studies are required for confirmation.
  • Antioxidant Properties : this compound has shown potential antioxidant activity, which could contribute to its therapeutic effects in oxidative stress-related conditions.
  • Bioactive Metabolites : Hydrolysis of the ester group in this compound can release bioactive metabolites that may participate in various biological pathways, enhancing its overall efficacy.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 5-tert-butylpyridine-2-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-15-11(14)10-7-6-9(8-13-10)12(2,3)4/h6-8H,5H2,1-4H3

InChI Key

RJCSWPCYDGVASV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.